molecular formula C6H11NO3 B13119294 Ethyl oxazolidine-3-carboxylate

Ethyl oxazolidine-3-carboxylate

Cat. No.: B13119294
M. Wt: 145.16 g/mol
InChI Key: YFXFQIFQIMLJAZ-UHFFFAOYSA-N
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Description

Ethyloxazolidine-3-carboxylate is a heterocyclic compound that contains an oxazolidine ring, which is a five-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyloxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazolidine ring . Another method involves the use of magnetic nanocatalysts, which offer an eco-friendly and efficient approach to synthesizing oxazole derivatives .

Industrial Production Methods

Industrial production of ethyloxazolidine-3-carboxylate often involves the use of flow chemistry techniques. These methods allow for the continuous production of the compound under controlled conditions, improving yield and safety . The use of manganese dioxide as a heterogeneous reagent in flow processes has also been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Ethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Reduced oxazolidine derivatives.

    Substitution: Substituted oxazolidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, exert their effects by inhibiting protein synthesis in bacteria. They bind to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is likely to be similar for ethyloxazolidine-3-carboxylate, although specific details may vary.

Comparison with Similar Compounds

Ethyloxazolidine-3-carboxylate can be compared with other similar compounds, such as:

Conclusion

Ethyloxazolidine-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities make it an interesting target for drug development.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-2-10-6(8)7-3-4-9-5-7/h2-5H2,1H3

InChI Key

YFXFQIFQIMLJAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCOC1

Origin of Product

United States

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